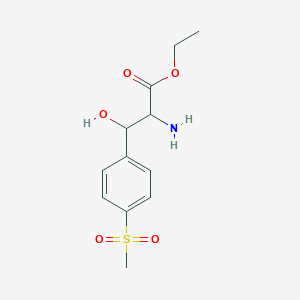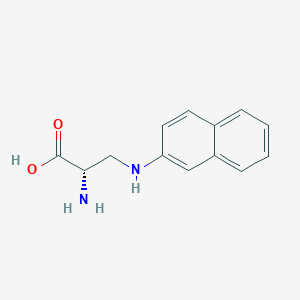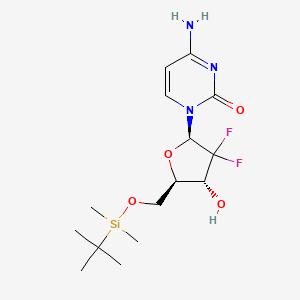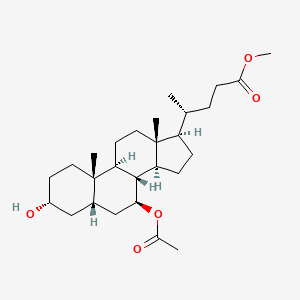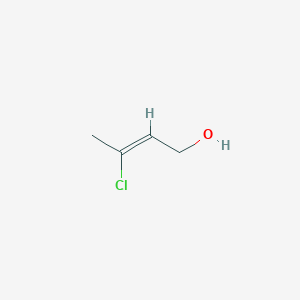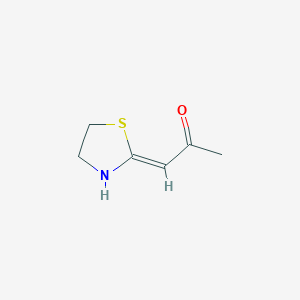![molecular formula C12H22N2O2 B1141565 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 1257389-94-8](/img/structure/B1141565.png)
5-Boc-Octahydropyrrolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Boc-Octahydropyrrolo[3,4-c]pyridine often involves strategies such as nucleophilic substitution reactions, Suzuki reactions, and the use of N-Boc-protected precursors for constructing the heterocyclic framework. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes have been utilized in the Friendländer synthesis of pyrazolo[4,3-b]pyridines, demonstrating the versatility of Boc-protected intermediates in heterocyclic synthesis (Yakovenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Boc-Octahydropyrrolo[3,4-c]pyridine can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide insights into the geometric parameters, electronic configuration, and the overall stability of the molecule. For example, X-ray analysis has been employed to determine the crystal structure of related compounds, offering a deep understanding of their molecular conformation and interactions (Jin et al., 2023).
Applications De Recherche Scientifique
Selective Ligand Construction for Nicotinic Acetylcholine Receptors
5-Boc-Octahydropyrrolo[3,4-c]pyridine derivatives have been utilized to develop ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). This is significant for understanding the differences in ligand binding domains of various nAChR subtypes, particularly in regions away from the cation binding pocket (Bunnelle et al., 2009).
Synthesis and Characterization of Metal Complexes
Studies have explored the synthesis of Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyridine derivatives. These complexes have been structurally characterized using various techniques and have shown potential antibacterial and antimycobacterial activities (Gemili et al., 2017).
Photophysical Properties in Dye Synthesis
The compound has been involved in the synthesis of Boron-Dipyrromethenes (BODIPYs) derivatives, where it influenced the spectral, electrochemical, and photophysical properties of the resulting dyes. This is pivotal for developing new materials with specific light absorption and emission properties (Khan et al., 2010).
Development of Biologically Active Scaffolds
5-Boc-Octahydropyrrolo[3,4-c]pyridine has been employed in creating new biologically active scaffolds. The compound's versatility aids in synthesizing heterocyclic systems with potential biological applications, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines (Yakovenko & Vovk, 2021).
Novel Synthesis Routes
Research has also focused on developing new synthesis routes for octahydropyrrolo[1,2-a]pyrazines, structural fragments of several drugs, showcasing the compound's utility in pharmaceutical chemistry (Likhosherstov et al., 1993).
Propriétés
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPRHCNWAEZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599234 |
Source


|
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351370-99-5, 1257389-94-8 |
Source


|
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


